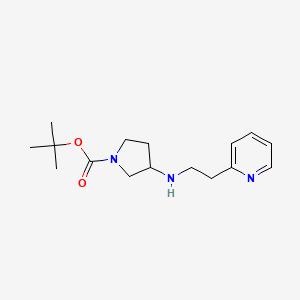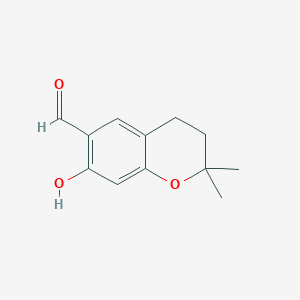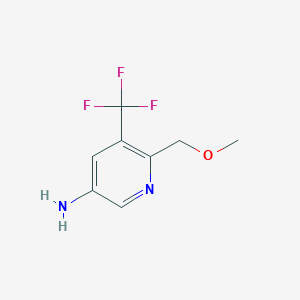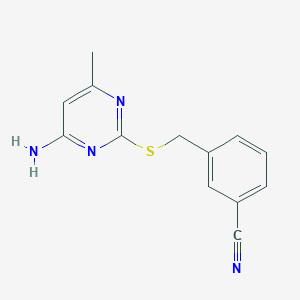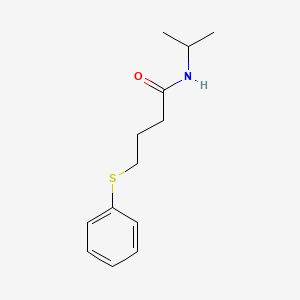
4-(phenylsulfanyl)-N-(propan-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isopropyl-4-(phenylthio)butanamide is an organic compound with the molecular formula C13H19NOS. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group and a phenylthio group attached to a butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-4-(phenylthio)butanamide typically involves the reaction of 4-(phenylthio)butanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of n-Isopropyl-4-(phenylthio)butanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
n-Isopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
n-Isopropyl-4-(phenylthio)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of n-Isopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or disrupt cellular processes.
相似化合物的比较
Similar Compounds
n-Isopropylbutanamide: Lacks the phenylthio group, making it less hydrophobic.
4-(Phenylthio)butanoic acid: Contains a carboxylic acid group instead of an amide.
n-Isopropyl-4-(methylthio)butanamide: Has a methylthio group instead of a phenylthio group.
Uniqueness
n-Isopropyl-4-(phenylthio)butanamide is unique due to the presence of both an isopropyl group and a phenylthio group, which confer distinct chemical and physical properties. The phenylthio group enhances its hydrophobicity and potential for interactions with biological targets, while the isopropyl group provides steric hindrance, influencing its reactivity and stability.
属性
分子式 |
C13H19NOS |
|---|---|
分子量 |
237.36 g/mol |
IUPAC 名称 |
4-phenylsulfanyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H19NOS/c1-11(2)14-13(15)9-6-10-16-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI 键 |
BQBCRQYNHSSDKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CCCSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)


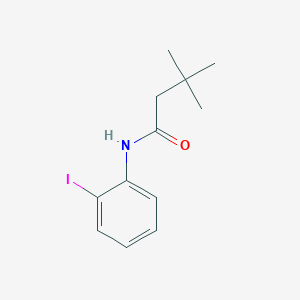

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)

